1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 3-chloroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: The compound has been investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular processes and pathways, leading to the desired biological effects, such as antimicrobial activity or inhibition of tumor growth.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:
1-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different biological activities and properties.
1-(3-Chlorophenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a methyl group instead of a fluorine atom, which can affect the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4OS/c16-9-4-3-5-10(8-9)18-14(22)19-15-21-20-13(23-15)11-6-1-2-7-12(11)17/h1-8H,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVKIRWCJDJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.